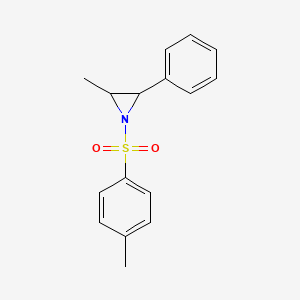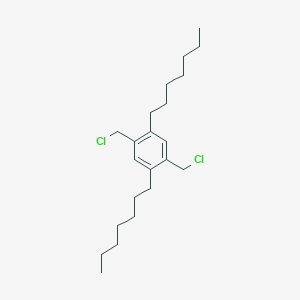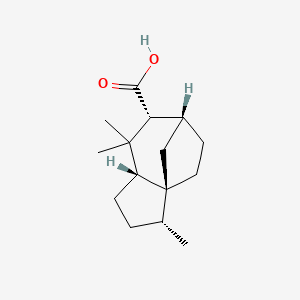
5-Hexyn-1-ol, 6-(2-methyloxiranyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyn-1-ol, 6-(2-methyloxiranyl)-: is an organic compound with the molecular formula C9H14O2 It is a derivative of 5-Hexyn-1-ol, featuring an additional oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyn-1-ol, 6-(2-methyloxiranyl)- typically involves the following steps:
Starting Material: The synthesis begins with 5-Hexyn-1-ol.
Epoxidation: The terminal alkyne group of 5-Hexyn-1-ol is subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring at the 6-position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the alkyne group can yield the corresponding alkene or alkane derivatives.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions to open the oxirane ring.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of functionalized alcohols, amines, or ethers.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 5-Hexyn-1-ol, 6-(2-methyloxiranyl)- is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology:
Bioconjugation: The compound’s reactive oxirane ring makes it suitable for bioconjugation reactions, where it can be linked to biomolecules for various biological studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of new drug candidates, particularly in the development of anticancer and antiviral agents.
Industry:
Polymer Chemistry: The compound can be used in the synthesis of functionalized polymers with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Hexyn-1-ol, 6-(2-methyloxiranyl)- largely depends on the specific reactions it undergoes. The oxirane ring is highly reactive and can interact with various nucleophiles, leading to ring-opening and formation of new bonds. This reactivity is exploited in both synthetic and biological applications, where the compound can modify other molecules or be incorporated into larger structures.
Comparación Con Compuestos Similares
5-Hexyn-1-ol: The parent compound without the oxirane ring.
6-Hydroxy-1-hexyne: A similar compound with a hydroxyl group but lacking the oxirane ring.
1-Hydroxy-5-hexyne: Another isomer with the hydroxyl group at a different position.
Uniqueness:
Oxirane Ring:
Versatility: The compound’s ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
138059-79-7 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
6-(2-methyloxiran-2-yl)hex-5-yn-1-ol |
InChI |
InChI=1S/C9H14O2/c1-9(8-11-9)6-4-2-3-5-7-10/h10H,2-3,5,7-8H2,1H3 |
Clave InChI |
GMZPCDAKUCKLEH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C#CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
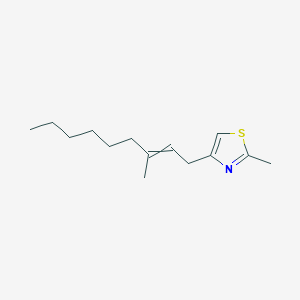
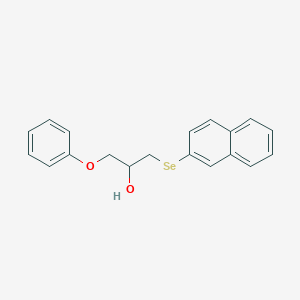

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

